

Application of Asymmetric Dearomatization of Phenols (ADDP) in Natural Product Synthesis

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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

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This document provides detailed application notes and protocols on the utilization of Asymmetric Dearomatization of Phenols (ADDP) in the total synthesis of complex natural products. This powerful strategy enables the conversion of planar, aromatic phenols into three-dimensional, stereochemically rich structures, which are often key intermediates in the synthesis of biologically active molecules.

Introduction to Asymmetric Dearomatization of Phenols (ADDP)

Asymmetric dearomatization of phenols is a powerful transformation in organic synthesis that disrupts the aromaticity of a phenol ring to create chiral, non-aromatic cyclohexadienone structures. This method is particularly valuable as it allows for the direct and enantioselective construction of quaternary carbon stereocenters, a common and challenging motif in many natural products.[1][2] The main strategies employed for ADDP include metal-catalyzed direct dearomatization, organocatalytic dearomatization, and the use of hypervalent iodine reagents. [1][3] These methods provide access to highly functionalized and sterically congested molecular architectures from readily available phenolic starting materials.[2]

The general principle of ADDP involves the reaction of a phenol with a suitable reagent or catalyst system that promotes the dearomatization process while controlling the stereochemical



outcome. The resulting cyclohexadienone products can then be further elaborated to construct the complex frameworks of natural products.



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Caption: General workflow of Asymmetric Dearomatization of Phenols (ADDP).

Applications in Natural Product Synthesis

ADDP has been successfully applied to the total synthesis of a variety of complex natural products. Below are detailed examples illustrating the power of this methodology.

Total Synthesis of (±)-Clusianone

The total synthesis of (±)-Clusianone, a polyprenylated phloroglucinol natural product, was achieved using a tandem alkylative dearomatization-annulation sequence.[3] This approach allows for the rapid construction of the bicyclo[3.3.1]nonane framework characteristic of this class of compounds.[3]

Key Transformation Data:



Step	Reactants	Reagents and Conditions	Product	Yield	Diastereom eric Ratio
Dearomatizati on-Annulation	Phloroglucino I derivative, α- acetoxymethy I acrylate	1. LiHMDS (3 equiv), 0 °C2. α-acetoxymethy I acrylate (2 equiv)	Bicyclic intermediate	70%	Highly diastereosele ctive

Experimental Protocol: Tandem Alkylative Dearomatization-Annulation for (±)-Clusianone Synthesis[3]

- To a solution of the phloroglucinol starting material in a suitable anhydrous solvent (e.g., THF) at 0 °C, add lithium hexamethyldisilazide (LiHMDS) (3.0 equivalents) dropwise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add a solution of α-acetoxymethyl acrylate (2.0 equivalents) in the same solvent to the reaction mixture.
- Allow the reaction to proceed at 0 °C, monitoring by TLC until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the bicyclic intermediate.





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Caption: Synthetic workflow for the total synthesis of (±)-Clusianone.

Total Synthesis of Plukenetione A

The synthesis of Plukenetione A, a type A polyprenylated acylphloroglucinol, was accomplished through an alkylative dearomatization followed by an acid-mediated adamantane annulation.[4] [5] This strategy highlights the versatility of dearomatization products in complex cascade reactions.[2]

Key Transformation Data:

Step	Reactant	Reagents and Conditions	Product	Yield
Alkylative Dearomatization	Clusiaphenone methyl ether, α- acetoxy enal	Basic conditions	Mono- dearomatized adduct	Not specified in abstract
Adamantane Annulation	Mono- dearomatized adduct	Acid-mediated cyclization	Adamantane core	Not specified in abstract

Experimental Protocol: Alkylative Dearomatization in Plukenetione A Synthesis[2]

Detailed experimental conditions for the initial dearomatization step were not available in the provided search results. The authors note that under basic conditions, only the monodearomatized adduct was obtained, and further acid-mediated cyclization was required to form the adamantane core.



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Caption: Synthetic workflow for the total synthesis of Plukenetione A.

Asymmetric Synthesis of (-)-Mitorubrin

The asymmetric synthesis of (-)-Mitorubrin, an azaphilone natural product, features a key copper-mediated, enantioselective oxidative dearomatization to construct the core structure.[1] [6]

Key Transformation Data:

Step	Reactant	Reagents and Conditions	Product	Yield	Enantiomeri c Excess (ee)
Oxidative Dearomatizati on	Phenolic precursor	Cu(I) salt, chiral ligand (e.g., (-)- sparteine), O ₂	Azaphilone core	Good	High

Experimental Protocol: Copper-Mediated Enantioselective Oxidative Dearomatization[7]

While the specific protocol for the (-)-Mitorubrin synthesis was not detailed in the search results, a general procedure for a similar transformation is described.

- To a solution of the phenolic starting material in a suitable solvent (e.g., CH₂Cl₂), add a copper(I) salt (e.g., CuBr·SMe₂) and a chiral ligand (e.g., (-)-sparteine).
- Stir the reaction mixture under an atmosphere of oxygen (O₂).
- Monitor the reaction by TLC until completion.
- Upon completion, quench the reaction and perform a standard aqueous workup.



 Purify the crude product by flash column chromatography to yield the enantiomerically enriched azaphilone core.



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Caption: Synthetic workflow for the asymmetric synthesis of (-)-Mitorubrin.

Total Synthesis of (+)-Rishirilide B

A concise synthesis of (+)-Rishirilide B was achieved, highlighting a diastereoselective oxidative dearomatization of a resorcinol derivative.[8] This method provides access to a densely functionalized chiral building block.[9]

Key Transformation Data:

Step	Reactant	Reagents and Conditions	Product	Yield
Oxidative Dearomatization	Resorcinol derivative with a chiral auxiliary	PhI(OTMS)OTf (in situ generated)	Densely functionalized bicyclic enone	Not specified in abstract

Experimental Protocol: Diastereoselective Oxidative Dearomatization of a Resorcinol Derivative[8]

The specific protocol involves the in situ generation of a hypervalent iodine reagent.

- Prepare the hypervalent iodine reagent, PhI(OTMS)OTf, in situ.
- To a solution of the resorcinol substrate, which incorporates a chiral directing group, in a suitable solvent, add the freshly prepared oxidant.
- Carry out the reaction at a controlled temperature, monitoring its progress by TLC.



- After completion, quench the reaction and perform an aqueous workup.
- Purify the resulting product by column chromatography to obtain the chiral bicyclic enone.



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Caption: Synthetic workflow for the total synthesis of (+)-Rishirilide B.

Total Synthesis of (-)-Platensimycin

The enantioselective synthesis of (-)-Platensimycin employed an oxidative dearomatization of a phenolic substrate with a concurrent intramolecular para-spiroannulation of a pendant allylsilane, utilizing a hypervalent iodine reagent for activation.[10]

Key Transformation Data:

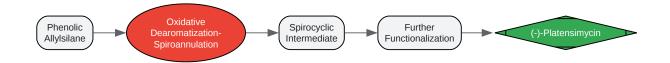
Step	Reactant	Reagents and Conditions	Product	Yield	Enantiomeri c Excess (ee)
Oxidative Dearomatizati on- Spiroannulati on	Phenol with pendant allylsilane	Hypervalent iodine reagent (e.g., PIDA)	Spirocyclic intermediate	Appreciable	High (from chiral starting material)

Experimental Protocol: Hypervalent Iodine-Mediated Oxidative Dearomatization-Spiroannulation[11]

 To a solution of the enantiomerically enriched phenolic allylsilane precursor in a suitable solvent (e.g., dichloromethane), add the hypervalent iodine reagent (e.g., Phenyliodine diacetate - PIDA).



- Stir the reaction mixture at room temperature, monitoring by TLC.
- Upon completion of the reaction, quench with a reducing agent (e.g., aqueous sodium thiosulfate).
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
- Purify the crude product by flash chromatography to afford the spirocyclic intermediate.



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Caption: Synthetic workflow for the total synthesis of (-)-Platensimycin.

Conclusion

Asymmetric dearomatization of phenols has emerged as a robust and versatile strategy for the efficient synthesis of complex natural products. The ability to generate chiral, three-dimensional structures from simple, planar aromatic precursors in a single step is a significant advantage. The examples provided demonstrate the broad applicability of this methodology, employing various catalytic systems to achieve high levels of stereocontrol. For researchers and professionals in drug development, ADDP offers a powerful tool for accessing novel molecular architectures and constructing libraries of natural product analogues for biological evaluation.

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